molecular formula C10H9IO3 B14862815 Methyl 3-acetyl-5-iodobenzoate

Methyl 3-acetyl-5-iodobenzoate

Cat. No.: B14862815
M. Wt: 304.08 g/mol
InChI Key: PNDMOXGDBVXFPI-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-iodobenzoate is an organic compound with the molecular formula C10H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with acetyl and iodine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-acetylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the acetyl group.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the acetyl group to an alcohol.

Major Products

    Substitution: Products include methyl 3-acetyl-5-azidobenzoate or methyl 3-acetyl-5-cyanobenzoate.

    Oxidation: The major product is methyl 3-carboxy-5-iodobenzoate.

    Reduction: The major product is methyl 3-hydroxy-5-iodobenzoate.

Scientific Research Applications

Methyl 3-acetyl-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-acetyl-5-iodobenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodine atom can also participate in halogen bonding, which stabilizes the interaction with target molecules.

Comparison with Similar Compounds

Methyl 3-acetyl-5-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 3-iodobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Methyl 3-acetylbenzoate: Lacks the iodine atom, reducing its potential for halogen bonding and substitution reactions.

    Methyl 3-acetyl-4-iodobenzoate: The position of the iodine atom affects the compound’s reactivity and interaction with other molecules.

The uniqueness of this compound lies in the presence of both the acetyl and iodine substituents, which confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl 3-acetyl-5-iodobenzoate

InChI

InChI=1S/C10H9IO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3

InChI Key

PNDMOXGDBVXFPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)C(=O)OC

Origin of Product

United States

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